Cas no 142294-64-2 (4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonamide)
4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonamide
- Benzo[b]thiophene-2-sulfonamide, 4,5,6,7-tetrahydro-
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- MDL: MFCD25958940
- Inchi: 1S/C8H11NO2S2/c9-13(10,11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2,(H2,9,10,11)
- InChI Key: YCWJMGLVOQOLQH-UHFFFAOYSA-N
- SMILES: C12CCCCC=1C=C(S(N)(=O)=O)S2
4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR110986-1g |
4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonamide |
142294-64-2 | 1g |
£306.00 | 2025-02-19 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00909201-1g |
4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonamide |
142294-64-2 | 90% | 1g |
¥2394.0 | 2023-04-02 | |
| Enamine | EN300-1988242-1.0g |
4,5,6,7-tetrahydro-1-benzothiophene-2-sulfonamide |
142294-64-2 | 1g |
$0.0 | 2023-06-02 | ||
| Enamine | EN300-1988242-0.05g |
4,5,6,7-tetrahydro-1-benzothiophene-2-sulfonamide |
142294-64-2 | 0.05g |
$647.0 | 2023-09-16 | ||
| Enamine | EN300-1988242-0.1g |
4,5,6,7-tetrahydro-1-benzothiophene-2-sulfonamide |
142294-64-2 | 0.1g |
$678.0 | 2023-09-16 | ||
| Enamine | EN300-1988242-0.25g |
4,5,6,7-tetrahydro-1-benzothiophene-2-sulfonamide |
142294-64-2 | 0.25g |
$708.0 | 2023-09-16 | ||
| Enamine | EN300-1988242-0.5g |
4,5,6,7-tetrahydro-1-benzothiophene-2-sulfonamide |
142294-64-2 | 0.5g |
$739.0 | 2023-09-16 | ||
| Enamine | EN300-1988242-1g |
4,5,6,7-tetrahydro-1-benzothiophene-2-sulfonamide |
142294-64-2 | 1g |
$770.0 | 2023-09-16 | ||
| Enamine | EN300-1988242-2.5g |
4,5,6,7-tetrahydro-1-benzothiophene-2-sulfonamide |
142294-64-2 | 2.5g |
$1509.0 | 2023-09-16 | ||
| Enamine | EN300-1988242-5g |
4,5,6,7-tetrahydro-1-benzothiophene-2-sulfonamide |
142294-64-2 | 5g |
$2235.0 | 2023-09-16 |
4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonamide Suppliers
4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonamide Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on 4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonamide
4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonamide: A Comprehensive Overview
The compound with CAS No. 142294-64-2, known as 4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of sulfonamides, which are widely used in drug design due to their versatile properties and potential for bioactivity. The benzothiophene core of this molecule contributes to its unique electronic and structural characteristics, making it a valuable subject for both academic research and industrial applications.
Recent studies have highlighted the importance of benzothiophene derivatives in the development of new therapeutic agents. The sulfonamide group attached to the tetrahydrobenzothiophene ring introduces additional functional diversity, enabling interactions with various biological targets. For instance, research has shown that 4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonamide exhibits promising anti-inflammatory and antioxidant properties, which could be harnessed for the treatment of chronic diseases such as arthritis and neurodegenerative disorders.
The synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the benzothiophene ring system and subsequent sulfonation to introduce the sulfonamide group. These steps require precise control over reaction conditions to ensure high yields and product purity. Researchers have also explored alternative synthetic pathways to enhance efficiency and reduce environmental impact.
In terms of applications, benzothiophene derivatives like this compound are being investigated for their potential in drug delivery systems. The sulfonamide group can act as a bioisostere for other functional groups, allowing for the modulation of pharmacokinetic properties such as solubility and bioavailability. Additionally, the tetrahydrobenzothiophene structure provides a rigid framework that can be further modified to target specific biological pathways.
Recent advancements in computational chemistry have enabled researchers to perform detailed molecular modeling studies on 4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonamide. These studies have provided insights into its interaction with protein targets at the molecular level. For example, docking simulations have revealed that the compound can bind effectively to certain enzymes involved in inflammatory processes, suggesting its potential as an anti-inflammatory agent.
The toxicity profile of 4,5,6,7-Tetrahydro-1-benzothiophene-2-sulfonamide has also been a focus of recent research. Preclinical studies indicate that it exhibits low toxicity at therapeutic concentrations, making it a safer option compared to some other sulfonamides currently in use. However, further studies are required to fully understand its long-term effects and safety profile.
In conclusion, 4,5
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